molecular formula C8H6FNOS B8682043 5-fluoro-2H-benzo[b][1,4]thiazin-3(4H)-one

5-fluoro-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B8682043
M. Wt: 183.20 g/mol
InChI Key: CZDACSGUEPPLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of a fluorine atom at the 5th position and a carbonyl group at the 3rd position of the benzothiazine ring. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with a fluorinated ketone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. The fluorine atom and the carbonyl group play crucial roles in its binding affinity and activity. The compound may inhibit enzymes by forming stable complexes with their active sites or modulate receptor activity by binding to specific receptor sites.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzothiazine-3-one: Lacks the fluorine atom at the 5th position.

    5-Chloro-2,3-dihydro-1,4-benzothiazine-3-one: Contains a chlorine atom instead of fluorine.

    5-Methyl-2,3-dihydro-1,4-benzothiazine-3-one: Contains a methyl group instead of fluorine.

Uniqueness

5-fluoro-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C8H6FNOS

Molecular Weight

183.20 g/mol

IUPAC Name

5-fluoro-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C8H6FNOS/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4H2,(H,10,11)

InChI Key

CZDACSGUEPPLAG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=CC=C2S1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloroacetylamino-3-fluorothiophenol (2.0 g) was added to 2 N aqueous sodium hydroxide solution (25 ml), followed by stirring at room temperature (25° C.) for 3 hours. The precipitated crystals were filtered, washed with water and dried to obtain 1.5 g of the objective 5-fluoro-2,3-dihydro-1,4-benzothiazine-3-one (m.p. 190°-191° C.).
Name
2-Chloroacetylamino-3-fluorothiophenol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

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